molecular formula C2H2Cl4<br>CHCl2CHCl2<br>C2H2Cl4 B165197 1,1,2,2-Tetrachloroethane CAS No. 79-34-5

1,1,2,2-Tetrachloroethane

Cat. No.: B165197
CAS No.: 79-34-5
M. Wt: 167.8 g/mol
InChI Key: QPFMBZIOSGYJDE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrachloroethane is a chlorinated hydrocarbon with the molecular formula C2H2Cl4. It is a colorless to pale yellow liquid with a pungent, chloroform-like odor. This compound is known for its high solvent power and is used in various industrial applications .

Mechanism of Action

Target of Action

1,1,2,2-Tetrachloroethane (TeCA) primarily targets the central nervous system , liver , and kidneys . It can be inhaled, consumed, or absorbed through the skin . The liver is the most affected system with TeCA poisoning, causing for example apoptosis of the liver tissue .

Biochemical Pathways

TeCA is initially dechlorinated via both hydrogenolysis to 1,1,2-trichloroethane (1,1,2-TCA) (major pathway) and dichloroelimination to dichloroethenes (DCEs) (minor pathway), with both reactions occurring under sulfidogenic conditions . Once formed, 1,1,2-TCA is degraded predominantly via dichloroelimination to vinyl chloride (VC) .

Pharmacokinetics

The pharmacokinetics of TeCA involve its absorption, distribution, metabolism, and excretion (ADME). It can be rapidly and extensively absorbed from oral and inhalation exposure . The compound is distributed throughout the body, with a tendency to accumulate in fatty tissues due to its lipophilic nature. Metabolism occurs primarily in the liver, where it is transformed into various metabolites. Excretion of TeCA and its metabolites occurs mainly through the urine.

Result of Action

The result of TeCA’s action can lead to various health effects. Breathing concentrated fumes of TeCA can cause drowsiness, dizziness, nausea, and vomiting . Long-term exposure can lead to liver damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TeCA. Most TeCA released into the environment eventually moves into the air or groundwater . When released to surface water, much of it will evaporate to the air while the rest may break down in the water .

Biochemical Analysis

Biochemical Properties

1,1,2,2-Tetrachloroethane is toxic and can be inhaled, consumed, or absorbed through the skin . It interacts with various enzymes and proteins in the body, leading to biochemical reactions . The exact nature of these interactions is complex and varies depending on the specific biomolecules involved .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

1,1,2,2-Tetrachloroethane can be synthesized through several methods:

Chemical Reactions Analysis

1,1,2,2-Tetrachloroethane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts such as ferric chloride and stibium pentachloride, and reaction conditions such as elevated temperatures and controlled environments to prevent unwanted side reactions .

Properties

IUPAC Name

1,1,2,2-tetrachloroethane
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InChI

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H
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InChI Key

QPFMBZIOSGYJDE-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)Cl)(Cl)Cl
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Molecular Formula

C2H2Cl4, Array
Record name 1,1,2,2-TETRACHLOROETHANE
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DSSTOX Substance ID

DTXSID7021318
Record name 1,1,2,2-Tetrachloroethane
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Molecular Weight

167.8 g/mol
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Physical Description

1,1,2,2-tetrachloroethane is a colorless to pale yellow liquid with a sweet odor. Sinks in water. (USCG, 1999), Liquid, Colorless to pale-yellow liquid with a pungent, chloroform-like odor; [NIOSH] Heavy liquid with a sweetish suffocating odor like chloroform; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale yellow liquid with a sweet odor., Colorless to pale-yellow liquid with a pungent, chloroform-like odor.
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Boiling Point

295 °F at 760 mmHg (NTP, 1992), 146.0 °C, 146 °C, 295 °F, 296 °F
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), For more Solubility (Complete) data for 1,1,2,2-TETRACHLOROETHANE (9 total), please visit the HSDB record page., In water, 2,830 mg/L at 25 °C, In water, 2,900 mg/L at 20 °C., One gram dissolves in 350 mL of water at 25 °C, Soluble in acetone; miscible in ether and ethanol, Miscible with methanol, benzene, petroleum ether, carbon tetrachloride, chloroform, carbon disulfide, dimethylformamide and oils, Solubility in water, g/100ml at 20 °C: 0.29, 0.3%
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Density

1.595 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5953 g/cu cm at 20 °C, Bulk density 13.25 lb/gal at 25 °C, Relative density (water = 1): 1.59, 1.595, (77 °F): 1.59
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Vapor Density

5.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.79 (Air = 1), Relative vapor density (air = 1): 5.8, 5.79
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Vapor Pressure

5 mmHg at 70 °F ; 6 mmHg at 77 °F (NTP, 1992), 5.74 [mmHg], 5.74 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 647, 5 mmHg
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Impurities

/SRP/: 1,1,1,2-Tetrachloroethane is an impurity found in technical grade 1,1,2,2-tetrachloroethane.
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Color/Form

Colorless liquid, Colorless to pale-yellow liquid, Clear liquid, Heavy, mobile liquid

CAS No.

79-34-5
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Melting Point

-33 °F (NTP, 1992), -42.3 °C, Liquid molar volume = 0.105754 cu m/kmol; Heat of fusion at melting point = 9.172X10+06 J/kmol, -42,5 °C, -33 °F
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Synthesis routes and methods

Procedure details

3500 m3/ h of hydrogen chloride from pyrolysis of 1,2-dichloroethane, contaminated by 2500 ppm by volume of acetylene, 150 ppm by volume of ethylene 5 ppm by volume of vinyl chloride and 2 ppm by volume of ethyl chloride entered the process through line 1 under a pressure of 8 bar absolute. The hydrogen chloride was preheated in a steam-heated heat exchanger 2 to a temperature of 160° C. After the addition of 21.5 m3/ chlorine gas through line 3 under a pressure of 8.5 bar absolute, the mixture passed through line 4 to reactor 5 which was filled with 0.8 m3 of activated carbon coated with 16% by weight of CuCl2 and 16% by weight of MnCl2. The reactor was operated adiabatically. In reactor 5, the reaction between acetylene, ethylene and vinyl chloride with chlorine to give 1,1,2,2-tetrachloroethane, 1,2-dichloroethane and 1,1,2-trichloroethane occurred. The reaction mixtures left the reactor 5 through line 6. The reaction mixture contained an excess of free chlorine of 985 ppm by volume, measured at 7. The concentration of acetylene and ethylene were each below 1 ppm by volume. Six m3/ h of vinyl chloride gas under a pressure of 8 bar absolute were admixed with the HCl at 8, the reaction mixture flowed at a temperature of 125° C. under a pressure of 7.5 bar absolute via line 8a to reactor 9, which was filled with 0.5 m3 of the same carrier catalyst as in reactor 5 and was operated adiabatically,too. In reactor 9, the free chlorine in the hydrogen chloride stream after reactor 5 reacted with the vinyl chloride to produce 1,1,2-trichloroethane.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Tetrachloroethane
Reactant of Route 2
Reactant of Route 2
1,1,2,2-Tetrachloroethane
Reactant of Route 3
1,1,2,2-Tetrachloroethane
Reactant of Route 4
1,1,2,2-Tetrachloroethane
Reactant of Route 5
1,1,2,2-Tetrachloroethane
Reactant of Route 6
1,1,2,2-Tetrachloroethane

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